molecular formula C22H22FNO5 B11387341 N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11387341
M. Wt: 399.4 g/mol
InChI Key: DUXPBRUFODPZQH-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzamide core substituted with fluorophenyl, furan, and trimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the fluorophenyl and furan groups through nucleophilic substitution reactions. The trimethoxy groups are usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives and protected amines.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the fluorophenyl group may enhance binding affinity to certain proteins, while the furan and trimethoxy groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide
  • N-[(3-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide
  • N-[(3-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide

Uniqueness

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size allow it to enhance binding interactions and improve metabolic stability, making this compound particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H22FNO5/c1-26-19-11-16(12-20(27-2)21(19)28-3)22(25)24(14-18-8-5-9-29-18)13-15-6-4-7-17(23)10-15/h4-12H,13-14H2,1-3H3

InChI Key

DUXPBRUFODPZQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3

Origin of Product

United States

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